molecular formula C22H31N5O12 B15565595 Caprazene CAS No. 740805-17-8

Caprazene

Numéro de catalogue: B15565595
Numéro CAS: 740805-17-8
Poids moléculaire: 557.5 g/mol
Clé InChI: NNRRJUQQUMBTMH-LCMDQALXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Caprazene is a useful research compound. Its molecular formula is C22H31N5O12 and its molecular weight is 557.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

740805-17-8

Formule moléculaire

C22H31N5O12

Poids moléculaire

557.5 g/mol

Nom IUPAC

(2S)-2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid

InChI

InChI=1S/C22H31N5O12/c1-25-5-3-8(20(34)35)26(2)18(33)11(25)16(39-21-15(32)12(29)9(7-23)37-21)17-13(30)14(31)19(38-17)27-6-4-10(28)24-22(27)36/h3-4,6,9,11-17,19,21,29-32H,5,7,23H2,1-2H3,(H,34,35)(H,24,28,36)/t9-,11+,12-,13+,14-,15-,16?,17+,19-,21+/m1/s1

Clé InChI

NNRRJUQQUMBTMH-LCMDQALXSA-N

Origine du produit

United States

Foundational & Exploratory

Caprazene: A Core Scaffold for Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caprazamycins are a class of potent liponucleoside antibiotics first isolated from the culture broth of Streptomyces sp. MK730-62F2. These natural products have garnered significant attention within the scientific community due to their potent inhibitory activity against various bacterial species, most notably Mycobacterium tuberculosis. Central to the complex structure of caprazamycins is the unique diazepanone-containing core, caprazene. This technical guide provides a comprehensive overview of this compound, its relationship to the parent caprazamycins, its chemical properties, and its potential as a scaffold for the development of novel antibacterial agents.

The Relationship Between this compound and Caprazamycins

Caprazamycins are complex natural products composed of a uridine (B1682114) moiety, a β-hydroxy fatty acid side chain, and a unique diazepanone ring system. This compound represents the core chemical scaffold of caprazamycins. It can be obtained in high yield through the acidic or alkaline degradation of the natural caprazamycin (B1248949) mixture (A-G).[1] While caprazamycins exhibit potent antibacterial activity, this compound itself is devoid of such properties. However, the strategic chemical modification of the this compound core has been shown to restore and even enhance antibacterial efficacy, highlighting its importance as a versatile template for the design of novel semi-synthetic antibiotics.

Chemical Structure

The chemical structures of this compound and the related core, caprazol, have been elucidated through spectroscopic analysis and total synthesis.

This compound:

  • IUPAC Name: (2S)-2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid

  • Molecular Formula: C₂₂H₃₁N₅O₁₂

Caprazol:

  • IUPAC Name: (2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-hydroxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid

  • Molecular Formula: C₂₂H₃₃N₅O₁₃

Caprazol is another core component that can be derived from caprazamycin degradation and is closely related to this compound, with the key difference being the saturation and hydroxylation of the diazepane ring.

Mechanism of Action: Inhibition of MraY

Caprazamycins exert their antibacterial effect by targeting and inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is a crucial bacterial enzyme responsible for catalyzing the first membrane-bound step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MraY, caprazamycins effectively block cell wall synthesis, leading to bacterial cell death. This mechanism of action is a validated target for antibacterial drug development, and the unique structure of the caprazamycin family offers a promising avenue for creating novel MraY inhibitors.

MraY_Inhibition_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Park's Nucleotide) MraY MraY Translocase UDP_MurNAc_pp->MraY Undecaprenyl_P Undecaprenyl Phosphate (Lipid Carrier) Undecaprenyl_P->MraY Lipid_I Lipid I MraY->Lipid_I Transfer of MurNAc-pentapeptide MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Addition of GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Transglycosylation Transglycosylation Lipid_II->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Glycan Chain Elongation Peptidoglycan Peptidoglycan (Cell Wall) Transpeptidation->Peptidoglycan Cross-linking Caprazamycins Caprazamycins Caprazamycins->MraY Inhibition Isolation_Workflow Start Start: Mixture of Caprazamycins (A-G) Hydrolysis Acidic Hydrolysis (e.g., 1M HCl, 80°C, 2h) Start->Hydrolysis Neutralization Neutralization (e.g., with Amberlite IRA-96SB) Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Purification (e.g., Preparative HPLC) Concentration->Purification End End: Purified this compound Purification->End

References

The Dawn of Caprazenes: A Technical Guide to a Novel Antibiotic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. The caprazene scaffold, derived from the naturally occurring caprazamycin (B1248949) antibiotics, represents a promising frontier in the quest for new therapeutics, particularly against challenging pathogens like Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the discovery, origin, biosynthesis, and derivatization of this compound antibiotics, presenting key data and experimental methodologies for researchers in the field.

Discovery and Origin

The Parent Antibiotics: Caprazamycins

The story of caprazenes begins with the discovery of caprazamycins, a family of complex liponucleoside antibiotics.

  • Producing Organism: Caprazamycins A, B, C, E, and F were first isolated from the fermentation broth of a novel actinomycete strain, Streptomyces sp. MK730-62F2[1].

  • Initial Screening and Activity: These compounds were identified through a screening program for novel antimycobacterial agents and demonstrated potent activity against various mycobacterial species, including Mycobacterium tuberculosis[1].

Generation of the this compound Core

The complex structure of caprazamycins, while possessing antibacterial activity, presented challenges for synthetic modification and optimization of pharmacokinetic properties. This led to the generation of a stable core structure, this compound.

  • Acid Hydrolysis: this compound is obtained in high yield through the acidic treatment of a mixture of caprazamycins (A-G)[2]. This process cleaves the fatty acid and sugar moieties, leaving the core diazepanone ring structure. While this compound itself lacks antibacterial activity, it serves as a crucial precursor for the synthesis of novel semisynthetic antibiotics[2].

Biosynthesis of the Caprazamycin Precursor

The intricate structure of caprazamycins is assembled through a complex biosynthetic pathway involving a dedicated gene cluster in Streptomyces sp. MK730-62F2. Understanding this pathway is crucial for potential bioengineering approaches to generate novel analogs. The biosynthetic gene cluster for caprazamycins has been identified and characterized, revealing a series of enzymes responsible for the step-wise assembly of the molecule[3][4].

A key and unique feature of caprazamycins is the 3-methylglutaryl moiety. Its origin has been traced to two distinct pathways within the producing organism:

  • The Caprazamycin Gene Cluster: The cluster itself encodes for a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, Cpz5, which initiates a pathway towards 3-methylglutaryl-CoA[5].

  • Primary Metabolism: The host's primary metabolism, specifically the leucine/isovalerate utilization (Liu) pathway, can also supply 3-methylglutaconyl-CoA, an intermediate in the formation of 3-methylglutaryl-CoA[5].

The convergence of these pathways highlights the interplay between primary and secondary metabolism in the biosynthesis of complex natural products.

Caprazamycin_Biosynthesis cluster_primary Primary Metabolism (Leucine/Isovalerate Utilization) cluster_secondary Caprazamycin Gene Cluster cluster_common Common Pathway Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Methylglutaryl_CoA 3-Methylglutaryl-CoA Methylglutaconyl_CoA->Methylglutaryl_CoA Acetyl_CoA Acetyl-CoA Cpz5 Cpz5 Acetyl_CoA->Cpz5 Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetyl_CoA->Cpz5 HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA HMG_CoA->Methylglutaryl_CoA Cpz5->HMG_CoA Cpz20_Cpz25 Cpz20, Cpz25 Methylglutaryl_CoA->Cpz20_Cpz25 Acyl_Carrier_Protein Acyl Carrier Protein Cpz20_Cpz25->Acyl_Carrier_Protein Caprazamycin_Core Caprazamycin Core Acyl_Carrier_Protein->Caprazamycin_Core Acyltransferase (Cpz21)

Biosynthetic origins of the 3-methylglutaryl moiety in Caprazamycins.

Mechanism of Action

Caprazamycins and their derivatives exert their antibacterial effects by inhibiting key enzymes involved in the biosynthesis of the bacterial cell wall, a validated target for antibiotic development.

  • Caprazamycins and MraY Inhibition: The primary target of the parent caprazamycin antibiotics is the phospho-MurNAc-pentapeptide translocase (MraY)[6]. MraY is an essential membrane-bound enzyme that catalyzes a crucial step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall[6]. Inhibition of MraY disrupts cell wall formation, leading to bacterial cell death.

  • CPZEN-45 and WecA Inhibition: Interestingly, the semisynthetic derivative CPZEN-45 exhibits a different primary mechanism of action. It is a potent inhibitor of N-acetylglucosamine-1-phosphate transferase (WecA), the ortholog of TagO in Bacillus subtilis[7]. In Mycobacterium tuberculosis, WecA is involved in the biosynthesis of the mycolylarabinogalactan complex, another critical component of the mycobacterial cell wall[7]. This distinct target provides an advantage against strains that may have developed resistance to MraY inhibitors[7].

Quantitative Data on Antibacterial Activity

The true potential of the this compound scaffold lies in the potent antimycobacterial activity of its derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key this compound derivatives against various mycobacterial strains.

CompoundM. tuberculosis H37Rv (μg/mL)M. tuberculosis MDR strain (μg/mL)Reference
CPZEN-451.566.25[8]
CPZEN-483.1312.5[2]
CPZEN-513.136.25[2]
Caprazamycin B1.566.25[2]
CompoundM. avium ATCC 25291 (μg/mL)M. intracellulare ATCC 13950 (μg/mL)Reference
CPZEN-456.253.13[2]
CPZEN-4812.56.25[2]
CPZEN-516.253.13[2]
Caprazamycin B12.56.25[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and development of this compound antibiotics.

Fermentation of Streptomyces sp. MK730-62F2 and Isolation of Caprazamycins

Objective: To cultivate Streptomyces sp. MK730-62F2 and isolate the crude mixture of caprazamycins.

Materials:

  • Streptomyces sp. MK730-62F2 culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., containing soytone, soluble starch, and maltose)

  • Shaker incubator

  • Centrifuge

  • Butanol

  • Rotary evaporator

  • Methanol (B129727)

Protocol:

  • Seed Culture: Inoculate a spore suspension of Streptomyces sp. MK730-62F2 into 50 mL of seed medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 2 days.

  • Production Culture: Transfer 1 mL of the seed culture to 100 mL of production medium in a 500 mL flask. Incubate at 30°C with shaking at 200 rpm for 7 days.

  • Harvesting: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant.

  • Extraction: Adjust the pH of the supernatant to 4.0 and extract with an equal volume of butanol. Separate the organic layer.

  • Concentration: Concentrate the butanol extract to dryness using a rotary evaporator.

  • Crude Product: Dissolve the resulting crude extract in a minimal volume of methanol for further purification or hydrolysis.

Acid Hydrolysis of Caprazamycins to this compound

Objective: To generate the this compound core from the crude caprazamycin mixture.

Materials:

Protocol:

  • Reaction Setup: Dissolve the crude caprazamycin extract in 1 M HCl.

  • Hydrolysis: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: Carefully neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure this compound.

Synthesis of a Representative this compound Derivative: CPZEN-45

Objective: To synthesize the potent antimycobacterial agent CPZEN-45 from the this compound core. The synthesis of CPZEN-45 involves a multi-step process, with a key step being the Cu-catalyzed intramolecular amidation to form the 1,4-diazepin-2-one core[1]. The following is a conceptual outline of a key transformation.

Conceptual Transformation: Amide coupling of a protected this compound intermediate with a functionalized aniline (B41778) derivative.

Materials:

  • Protected this compound intermediate

  • Appropriate aniline derivative

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: Dissolve the protected this compound intermediate and the aniline derivative in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Amide Coupling: Add the peptide coupling reagents (HATU and HOBt) and DIPEA to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection: Perform the necessary deprotection steps to yield the final product, CPZEN-45.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a standard procedure.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., isoniazid)

  • Negative control (broth only)

  • Growth control (broth with bacteria, no drug)

  • Resazurin (B115843) solution (for viability indication)

  • Incubator (37°C)

Protocol:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Drug Dilution: Prepare a serial two-fold dilution of the this compound derivative in 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions. Also, prepare a growth control well (bacteria, no drug) and a sterility control well (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: After incubation, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change of the resazurin indicator (i.e., the well remains blue).

Experimental Workflows

The following diagrams illustrate the key experimental workflows in the discovery and development of this compound antibiotics.

Discovery_and_Derivatization_Workflow cluster_discovery Discovery Phase cluster_derivatization Derivatization & Screening Fermentation Fermentation of Streptomyces sp. MK730-62F2 Isolation_CPZ Isolation of Caprazamycins (CPZs) Fermentation->Isolation_CPZ Hydrolysis Acid Hydrolysis Isolation_CPZ->Hydrolysis Isolation_CPZEN Purification of This compound (CPZEN) Hydrolysis->Isolation_CPZEN Synthesis Synthesis of This compound Derivatives Isolation_CPZEN->Synthesis Screening Antibacterial Screening (MIC) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Antibacterial_Screening_Workflow Start Start Inoculum_Prep Prepare M. tuberculosis Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Plate with M. tuberculosis Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of This compound Derivative in 96-well plate Drug_Dilution->Inoculation Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation Add_Resazurin Add Resazurin Indicator Incubation->Add_Resazurin Reincubation Re-incubate for 24-48 hours Add_Resazurin->Reincubation Read_Results Read Results (Color Change) Reincubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Early-Stage Research on the Biological Activity of Caprazene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprazene is the core chemical scaffold of the caprazamycin (B1248949) class of natural products. While this compound itself exhibits no inherent antibacterial activity, its derivatives have emerged as potent inhibitors of mycobacterial growth, showing particular promise against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth overview of the early-stage research into the biological activity of this compound derivatives, with a focus on their mechanism of action, quantitative antibacterial efficacy, and the experimental methodologies used for their evaluation.

Data Presentation: Antibacterial Activity of this compound Derivatives

The antibacterial potency of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for key this compound derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Mycobacterium tuberculosis H37Rv>100[1]
CPZEN-45 Mycobacterium tuberculosis H37Rv1.56[1]
CPZEN-45 Multidrug-Resistant M. tuberculosis6.25[1]
CPZEN-45 Mycobacterium avium complex6.25-12.5[2]
Palmitoyl (B13399708) Caprazol (B1245282) (7) Mycobacterium smegmatis ATCC6076.25[3]
Palmitoyl Caprazol (7) Methicillin-resistant Staphylococcus aureus (MRSA)3.13-12.5[3]
N6'-desmethyl palmitoyl caprazol (28) Methicillin-resistant Staphylococcus aureus (MRSA)3.13-12.5[3]
N6'-desmethyl palmitoyl caprazol (28) Vancomycin-resistant Enterococcus (VRE)3.13-12.5[3]

Mechanism of Action: Inhibition of Mycobacterial Cell Wall Synthesis

Early research has elucidated that the primary molecular target of bioactive this compound derivatives, such as CPZEN-45, is the enzyme UDP-GlcNAc:decaprenyl-phosphate GlcNAc-1-phosphate transferase, commonly known as WecA (also referred to as TagO in Bacillus subtilis).[1] WecA catalyzes the first crucial step in the biosynthesis of the mycolylarabinogalactan-peptidoglycan complex, an essential component of the mycobacterial cell wall.

Specifically, WecA facilitates the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the donor molecule UDP-GlcNAc to the lipid carrier decaprenyl-phosphate (C50-P), forming GlcNAc-pyrophosphoryl-decaprenyl (GlcNAc-PP-C50).[1] This molecule serves as the foundation for the subsequent assembly of the arabinogalactan (B145846) polysaccharide chain. By inhibiting WecA, this compound derivatives effectively block the entire downstream pathway of mycolylarabinogalactan synthesis, leading to a compromised cell wall and ultimately, bacterial cell death. This targeted mechanism of action makes this compound derivatives highly specific for mycobacteria and other bacteria that rely on this pathway.

WecA_Inhibition_Pathway cluster_synthesis Mycobacterial Cell Wall Precursor Synthesis cluster_inhibition Inhibition by this compound Derivatives UDP_GlcNAc UDP-GlcNAc WecA WecA Enzyme UDP_GlcNAc->WecA Decaprenyl_P Decaprenyl-P Decaprenyl_P->WecA GlcNAc_PP_Decaprenyl GlcNAc-PP-Decaprenyl WecA->GlcNAc_PP_Decaprenyl Catalyzes Transfer Arabinogalactan Arabinogalactan Synthesis GlcNAc_PP_Decaprenyl->Arabinogalactan Cell_Wall Mycobacterial Cell Wall Arabinogalactan->Cell_Wall CPZEN_45 CPZEN-45 CPZEN_45->Inhibition

Inhibition of the WecA enzyme by CPZEN-45.

Experimental Protocols

Synthesis of this compound from Caprazamycins

This compound, the core of its active derivatives, can be obtained from a mixture of caprazamycins (CPZs) A-G through acidic treatment.[1]

Materials:

  • Mixture of caprazamycins (CPZs) A-G

  • Acidic solution (e.g., trifluoroacetic acid)

  • Solvents for extraction and purification (e.g., ethyl acetate, water)

  • Chromatography apparatus (e.g., silica (B1680970) gel column)

Procedure:

  • Dissolve the mixture of caprazamycins in a suitable solvent.

  • Treat the solution with an acidic catalyst and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture.

  • Perform a liquid-liquid extraction to separate the organic and aqueous phases. The this compound will predominantly be in the organic layer.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel to yield the pure compound.

Caprazene_Synthesis_Workflow start Start: Mixture of Caprazamycins A-G acid_treatment Acidic Treatment start->acid_treatment neutralization Neutralization acid_treatment->neutralization extraction Liquid-Liquid Extraction neutralization->extraction purification Column Chromatography extraction->purification end End: Pure this compound purification->end

Workflow for the synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used to determine the MIC of compounds against Mycobacterium tuberculosis. It relies on the reduction of the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Alamar Blue reagent

  • Sterile water

  • Incubator (37°C)

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control (medium only) and a positive control (bacteria with no drug).

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Seal the plates with paraffin (B1166041) film and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow start Start: Prepare Serial Dilutions of Test Compounds add_bacteria Add M. tuberculosis Inoculum start->add_bacteria incubate1 Incubate at 37°C for 7 Days add_bacteria->incubate1 add_alamar_blue Add Alamar Blue Reagent incubate1->add_alamar_blue incubate2 Incubate for 24 Hours add_alamar_blue->incubate2 read_results Read Results (Color Change) incubate2->read_results end End: Determine MIC read_results->end

Workflow for the Microplate Alamar Blue Assay.

Conclusion and Future Directions

The early-stage research on this compound derivatives has identified a promising new class of antibacterial agents with a specific and potent mechanism of action against Mycobacterium tuberculosis. The inhibition of the WecA enzyme represents a validated and attractive target for the development of novel anti-tubercular drugs. Future research should focus on the synthesis and evaluation of a broader range of this compound analogs to establish a more comprehensive structure-activity relationship (SAR). Further studies are also warranted to investigate the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of the most promising lead compounds. The detailed experimental protocols and workflow diagrams provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to combat tuberculosis and other challenging bacterial infections.

References

Methodological & Application

High-Throughput Screening of Caprazene Derivative Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprazene derivatives, semi-synthetic analogs of the natural product caprazamycin, have emerged as a promising class of antibacterial agents, particularly against mycobacterial species such as Mycobacterium tuberculosis. These compounds function by inhibiting key enzymes involved in the biosynthesis of the bacterial cell wall, a validated target for antimicrobial therapy. High-throughput screening (HTS) of this compound derivative libraries is a critical step in the discovery and optimization of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for performing HTS campaigns with this compound derivative libraries.

Mechanism of Action and Signaling Pathway

This compound and its parent compounds, the caprazamycins, exert their antibacterial effect by inhibiting essential enzymes in the bacterial cell wall synthesis pathway. The primary target for many of these compounds is the phospho-MurNAc-pentapeptide translocase (MraY). MraY is an integral membrane enzyme that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a crucial step in the peptidoglycan biosynthesis pathway.

Interestingly, certain this compound derivatives, such as CPZEN-45, have been shown to also inhibit WecA (also known as RfeF). WecA is a UDP-GlcNAc:undecaprenyl-phosphate GlcNAc-1-phosphate transferase, which is involved in the biosynthesis of arabinogalactan (B145846) and other cell wall components in mycobacteria. Inhibition of either MraY or WecA disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Caprazene_Derivatives_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY UDP-GlcNAc UDP-GlcNAc WecA WecA UDP-GlcNAc->WecA Lipid I Lipid I MraY->Lipid I Undecaprenyl-PP-GlcNAc Undecaprenyl-PP-GlcNAc WecA->Undecaprenyl-PP-GlcNAc Lipid Carrier Lipid Carrier Lipid Carrier->MraY Lipid Carrier->WecA Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid I->Peptidoglycan Synthesis Arabinogalactan Synthesis Arabinogalactan Synthesis Undecaprenyl-PP-GlcNAc->Arabinogalactan Synthesis Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Arabinogalactan Synthesis->Cell Wall Integrity Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Caprazene_Derivatives This compound Derivatives Caprazene_Derivatives->MraY Inhibition Caprazene_Derivatives->WecA Inhibition

Fig. 1: Mechanism of action of this compound derivatives.

Data Presentation: Antibacterial Activity of this compound Derivatives

The following tables summarize the in vitro antibacterial activity of selected this compound derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv

CompoundR Group ModificationMIC (µg/mL)
Caprazamycin B(Natural Product)1.56
CPZEN-451'''-Alkylamide0.78
CPZEN-481'''-Anilide1.56
CPZEN-511'''-Ester0.78
Palmitoyl (B13399708) caprazol (B1245282) 73'''-Palmitoyl6.25

Table 2: Activity of this compound Derivatives against Other Mycobacterial and Bacterial Strains

CompoundM. avium (MIC, µg/mL)MRSA (MIC, µg/mL)VRE (MIC, µg/mL)
Caprazamycin B12.5>100>100
CPZEN-456.252550
CPZEN-4812.550>100
Palmitoyl caprazol 7-3.1312.5
N6'-desmethyl palmitoyl caprazol 28-6.253.13

Table 3: Enzymatic Inhibition by CPZEN-45

Enzyme TargetIC50 (ng/mL)
WecA4

Experimental Protocols

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying novel this compound derivatives involves a primary screen of a large compound library, followed by hit confirmation, dose-response analysis, and secondary assays to determine the mechanism of action and cytotoxicity.

HTS_Workflow Start Start Library This compound Derivative Library Start->Library Primary_Screen Primary Screen (Whole-Cell Growth Inhibition) Library->Primary_Screen Hit_Identification Identify Hits (% Inhibition > Threshold) Primary_Screen->Hit_Identification Hit_Identification->Library Inactive Dose_Response Dose-Response Curve (MIC Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary Assays (Enzyme Inhibition, Cytotoxicity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization End End Lead_Optimization->End

Fig. 2: High-throughput screening workflow.
Primary Screen: Whole-Cell Growth Inhibition Assay (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a target bacterial strain in a 384-well plate format suitable for HTS.

Materials:

  • 384-well clear, flat-bottom sterile microplates

  • This compound derivative library dissolved in DMSO

  • Bacterial strain of interest (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis)

  • Appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with ADC and Tween 80)

  • Positive control antibiotic (e.g., Rifampicin)

  • Negative control (DMSO)

  • Resazurin (B115843) solution (0.02% w/v in sterile water)

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of each this compound derivative from the library into the wells of a 384-well plate. Dispense DMSO into negative control wells and the positive control antibiotic into positive control wells.

  • Bacterial Inoculum Preparation: Grow the bacterial strain to mid-log phase. Dilute the culture in the appropriate growth medium to a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells of the compound-containing plates. The final volume in each well will be 50.1 µL.

  • Incubation: Seal the plates and incubate at 37°C with shaking for 3-5 days (incubation time will vary depending on the bacterial strain).

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for a further 4-6 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of bacterial growth for each compound compared to the positive and negative controls. Compounds showing inhibition above a predefined threshold (e.g., >80%) are considered primary hits.

Secondary Screen: MraY Inhibition Assay (Fluorescence-Based HTS)

This protocol describes a fluorescence-based assay to identify inhibitors of MraY in a high-throughput format.

Materials:

  • 384-well black, low-volume microplates

  • Purified MraY enzyme

  • Fluorescently labeled substrate (e.g., N-ε-dansyl-labeled Lipid II precursor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 20 mM MgCl2, 0.05% Triton X-100)

  • Confirmed hits from the primary screen

  • Positive control inhibitor (e.g., Tunicamycin)

  • Automated liquid handler

  • Fluorescence plate reader

Protocol:

  • Compound Plating: Dispense 100 nL of each hit compound into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of MraY enzyme solution in assay buffer to each well.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorescently labeled substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Data Acquisition: Measure the fluorescence polarization or fluorescence intensity at the appropriate wavelengths for the fluorescent substrate.

  • Data Analysis: Calculate the percent inhibition of MraY activity for each compound. Determine the IC50 values for the most potent inhibitors by performing a dose-response experiment.

Secondary Screen: WecA Inhibition Assay

A similar enzymatic assay can be developed for WecA, using a fluorescently labeled UDP-GlcNAc analog as the substrate. The protocol would follow the same general steps as the MraY inhibition assay, with optimization of buffer conditions and substrate/enzyme concentrations.

Cytotoxicity Assay

It is crucial to assess the toxicity of hit compounds against a mammalian cell line to ensure selectivity for the bacterial target.

Materials:

  • 96-well clear, flat-bottom sterile microplates

  • Mammalian cell line (e.g., HEK293 or HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Resazurin solution

Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the hit compounds to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add resazurin solution and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence or absorbance as described for the primary screen.

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) for each compound. A high CC50 value indicates low cytotoxicity.

Conclusion

The high-throughput screening of this compound derivative libraries offers a powerful approach for the discovery of novel antibacterial agents. By employing a systematic workflow that includes primary whole-cell screening followed by target-based secondary assays and cytotoxicity profiling, researchers can efficiently identify and characterize promising lead compounds for further development. The protocols and data presented in these application notes provide a comprehensive guide for initiating and conducting successful HTS campaigns in the quest for new treatments against bacterial infections.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Author: BenchChem Technical Support Team. Date: December 2025

LC-MS/MS is the gold standard for quantifying low concentrations of Caprazene analogs in complex biological matrices due to its exceptional sensitivity and selectivity.

Application Note: LC-MS/MS for Pharmacokinetic Studies

This protocol details the quantitative analysis of this compound analogs in plasma, serum, or urine, which is essential for pharmacokinetic, toxicokinetic, and metabolism studies. The method employs a simple protein precipitation step for sample clean-up.[1]

Experimental Protocol

1. Materials and Reagents:

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog of the target molecule is highly recommended.

  • Control biological matrix (e.g., blank plasma)

2. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm)

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimized for the separation of the analyte from matrix components (a typical starting point is 5-10% B, ramping to 95% B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Determined by infusing a standard solution of the this compound analog and its internal standard to identify the precursor ion ([M+H]⁺) and the most stable product ions.

4. Sample Preparation (Protein Precipitation): [1]

  • Thaw biological samples on ice.

  • Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Spike with 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following tables present typical validation parameters for an LC-MS/MS method for a piperazine (B1678402) derivative in a biological matrix.[1]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range 0.1 - 100 ng/mL
Regression Equation y = mx + c (determined experimentally)
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Lower Limit of Quantification (LLOQ) 0.1< 15%< 15%85 - 115%
Low QC 0.3< 15%< 15%85 - 115%
Mid QC 10< 15%< 15%85 - 115%
High QC 80< 15%< 15%85 - 115%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound analogs.

Application Note: Structural Confirmation by ¹H and ¹³C NMR

This protocol describes the preparation and analysis of a this compound analog sample for ¹H and ¹³C NMR to confirm its chemical structure.

Experimental Protocol

1. Materials and Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)). The choice of solvent depends on the solubility of the analog.

  • Internal standard (optional, e.g., Tetramethylsilane - TMS).

2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

3. Sample Preparation: [2]

  • Ensure the NMR tube is clean and dry to prevent contamination.

  • Weigh 5-25 mg of the this compound analog for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]

  • Ensure the sample is completely dissolved; vortex or gently sonicate if necessary.

  • If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette into the NMR tube.

  • The final volume in the NMR tube should be sufficient to cover the detection region (typically a height of 4-5 cm).

4. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum. Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more detailed structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule, serving as a fingerprint for the compound.

Application Note: Identification of Functional Groups in this compound Analogs

This protocol outlines the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of a solid this compound analog.

Experimental Protocol

1. Materials and Reagents:

  • Potassium bromide (KBr), spectroscopic grade, dried.

  • This compound analog sample.

2. Instrumentation:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

3. Sample Preparation (KBr Pellet Method):

  • Thoroughly clean and dry the mortar, pestle, and die set.

  • Place 1-2 mg of the solid this compound analog into the agate mortar and grind it into a fine powder.

  • Add approximately 200-300 mg of dry KBr powder to the mortar.

  • Gently but thoroughly mix the sample and KBr by grinding for about a minute to ensure a homogenous mixture.

  • Transfer the mixture into the pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

  • Carefully remove the pellet from the die.

4. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Visualizations

Experimental_Workflow cluster_reception Sample Reception & Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Reporting Sample Receive this compound Analog Sample Prep Sample Preparation (Dissolution, Derivatization, Extraction) Sample->Prep HPLC HPLC Analysis (Purity & Quantification) Prep->HPLC LCMS LC-MS/MS Analysis (Quantification in Bio-matrix) Prep->LCMS NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Prep->FTIR DataProc Data Processing & Interpretation HPLC->DataProc LCMS->DataProc NMR->DataProc FTIR->DataProc Report Final Report Generation DataProc->Report

Caption: General workflow for the analytical characterization of this compound analogs.

Method_Selection cluster_methods Analytical Methods cluster_techniques Recommended Technique Objective Analytical Objective Purity Purity Assessment Objective->Purity Structure Structural ID Objective->Structure Quantification Quantification Objective->Quantification Functional Functional Groups Objective->Functional HPLC HPLC-UV/PDA Purity->HPLC NMR NMR Structure->NMR LCMS LC-MS/MS Quantification->LCMS FTIR FT-IR Functional->FTIR

Caption: Logic for selecting an analytical method based on the research objective.

References

Troubleshooting & Optimization

Strategies to minimize off-target effects of Caprazene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Caprazene Derivatives

Disclaimer: "this compound" appears to be a hypothetical compound. The following technical support guide is based on established principles for small molecule kinase inhibitors, as off-target effects are a common challenge in their development. The strategies and protocols described are broadly applicable to researchers working with novel inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for my this compound derivative experiments?

A1: Off-target effects occur when a compound, such as a this compound derivative, binds to and alters the function of proteins other than its intended target.[1] These unintended interactions are a significant concern because they can lead to:

  • Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[1]

  • Poor Clinical Translatability: Promising preclinical results may not be replicated in clinical trials if the efficacy was due to off-target effects or if these effects cause unforeseen side effects in humans.

Minimizing off-target effects is crucial for generating reliable data and developing safe, effective therapeutics.[1]

Q2: I'm observing unexpected toxicity with my this compound derivative. How can I determine if this is due to an off-target effect?

A2: This is a common issue when developing new inhibitors.[2] A systematic approach is needed to distinguish between on-target and off-target toxicity.

  • Use a Structurally Different Control: Test a compound with a different chemical scaffold that inhibits the same primary target. If this control compound does not produce the same toxicity, the effect is likely off-target and specific to your this compound derivative's structure.[3]

  • Genetic Validation: The most definitive method is to use CRISPR or siRNA to knock down or knock out the intended target. If the this compound derivative still causes toxicity in cells lacking the primary target, the toxicity is unequivocally due to off-target effects.[2][4]

  • Dose-Response Analysis: Carefully titrate your compound to find the lowest effective concentration for on-target activity.[1] Off-target effects are often more pronounced at higher concentrations.

  • Rescue Experiment: If available, transfecting cells with a drug-resistant mutant of the target protein should prevent the on-target effects. If the toxicity persists, it is likely an off-target phenomenon.[3]

Q3: What are the primary medicinal chemistry strategies to improve the selectivity of my this compound derivatives?

A3: Improving selectivity is a key goal in drug development. Several strategies can be employed:

  • Structure-Based Drug Design (SBDD): Use the crystal structure of your target to design modifications to the this compound scaffold that exploit unique features of the target's binding site not present in other kinases.[4] This can involve adding chemical groups that interact with non-conserved amino acid residues.[5]

  • Targeting Inactive Conformations: Design derivatives that bind to the inactive (e.g., "DFG-out") conformation of the target kinase. This conformation is often more diverse across the kinome than the active state, which can lead to greater selectivity.[4]

  • Covalent Inhibition: If there is a non-conserved cysteine residue near the binding site of your target, you can add a reactive group (a "warhead") to your this compound derivative to form a covalent bond. This can significantly increase both potency and selectivity.[4][5]

  • Exploiting the "Gatekeeper" Residue: The "gatekeeper" residue is an amino acid in the ATP-binding pocket that controls access to a deeper hydrophobic pocket. Designing your derivative to interact specifically with the gatekeeper of your target kinase can enhance selectivity. For example, a bulky substituent can be added to clash with kinases that have a large gatekeeper residue, thereby preventing binding.[5]

Q4: How can I proactively profile and minimize the off-target effects of a new this compound derivative?

A4: A multi-pronged approach is recommended:

  • In Vitro Kinase Profiling: Screen your derivative against a large panel of kinases (e.g., a kinome scan) at a fixed concentration (e.g., 1 µM) to identify potential off-targets early.[3] Follow up with IC50 determinations for any significant hits.

  • Confirm Cellular Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the intended target in a cellular environment.[6][7] A lack of target engagement in cells, despite in vitro potency, could suggest issues with cell permeability or that the observed cellular phenotype is due to off-target effects.

  • Global Off-Target Profiling in Cells: Employ unbiased techniques like phosphoproteomics to see how your this compound derivative affects global cellular signaling.[8] Unexpected changes in phosphorylation patterns can reveal the modulation of off-target pathways.[3]

Troubleshooting Guides

Issue 1: My this compound derivative shows high cytotoxicity at concentrations required for on-target efficacy.

Possible CauseTroubleshooting StepExpected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets.[3]2. Test a structurally distinct inhibitor of the same target.1. Identification of off-target kinases that may be responsible for the toxicity.2. If toxicity persists with a different inhibitor, it may be an on-target effect.[3]
Inappropriate Dosage 1. Perform a detailed dose-response curve for both on-target activity and cytotoxicity.2. Use the lowest effective concentration in your experiments.[1]1. Determine a therapeutic window where on-target effects are observed without significant toxicity.
Compound Solubility Issues 1. Check the solubility of your compound in the cell culture medium.2. Always include a vehicle-only control (e.g., DMSO) to rule out solvent toxicity.1. Prevents compound precipitation, which can cause non-specific cellular stress and toxicity.[3]

Issue 2: The observed cellular phenotype is inconsistent with the known biology of the target.

Possible CauseTroubleshooting StepExpected Outcome
Dominant Off-Target Effect 1. Use CRISPR or siRNA to deplete the primary target and re-treat with your compound.[2]2. Perform a phosphoproteomics experiment to identify unexpectedly modulated pathways.1. If the phenotype persists after target depletion, it is definitively an off-target effect.2. Identification of signaling pathways affected by off-target interactions.
Activation of Compensatory Pathways 1. Use Western blotting to probe for the activation of known resistance or feedback pathways.2. Consider combining your this compound derivative with an inhibitor of the compensatory pathway.1. A clearer understanding of the cellular response to your inhibitor.2. Potentially more consistent and interpretable results.[3]
Inhibitor Instability 1. Check the stability of your compound under your experimental conditions (e.g., in media at 37°C over time).1. Ensures that the observed effects are due to the compound itself and not a degradation product.

Quantitative Data Summary

The following table presents hypothetical data for a series of this compound derivatives designed to inhibit a target kinase, "Tgt-Kinase."

Compound IDTgt-Kinase IC50 (nM)Off-Target Kinase-X IC50 (nM)Off-Target Kinase-Y IC50 (nM)Selectivity Ratio (X/Tgt)Cytotoxicity CC50 (µM)
CZ-1 158012005.30.5
CZ-2 252500>100001008.2
CZ-3 (Covalent) 5>10000>10000>2000>20
  • IC50: The half-maximal inhibitory concentration. Lower values indicate higher potency.

  • Selectivity Ratio: The ratio of the IC50 for an off-target kinase to the IC50 for the target kinase. A higher ratio indicates greater selectivity.

  • CC50: The half-maximal cytotoxic concentration. Higher values indicate less cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a this compound derivative against a broad panel of kinases to identify on- and off-targets.

Methodology: This protocol describes a general method for kinase profiling, often performed by commercial services using radiometric or fluorescence-based assays.[9]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). For IC50 determination, create a series of dilutions (e.g., 10-point, 3-fold serial dilutions).[9]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should be close to the Km for each kinase to ensure accurate IC50 values.[9]

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes) to allow the kinase reaction to proceed.[1]

  • Detection: Stop the reaction and measure the signal (e.g., radioactivity, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the controls. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a this compound derivative in a cellular environment.[6] The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[7]

  • Cell Treatment: Treat intact cells with the desired concentration of the this compound derivative or a vehicle control for a specified time (e.g., 1 hour at 37°C).[6]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[6][10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[6]

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like ELISA.[6][11]

  • Data Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the control indicates target stabilization and therefore, engagement.[6]

Protocol 3: Phosphoproteomics Workflow for Off-Target Discovery

Objective: To identify on- and off-target signaling pathway modulation by a this compound derivative in an unbiased manner.

  • Sample Preparation: Culture cells and treat with the this compound derivative or vehicle control for a relevant time period.

  • Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors.[12] Denature, reduce, and alkylate the proteins. Digest the proteins into peptides using an enzyme like trypsin.[12][13]

  • Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the total peptide mixture. This is typically done using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[14]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] The mass spectrometer will sequence the peptides and identify the sites of phosphorylation.

  • Data Analysis: Use specialized software to identify and quantify the phosphopeptides from the raw mass spectrometry data. Compare the abundance of phosphopeptides between the compound-treated and control samples to identify phosphorylation sites that are significantly up- or down-regulated.

  • Pathway Analysis: Use bioinformatics tools to map the differentially regulated phosphoproteins to known signaling pathways. This can reveal which pathways are being modulated by the this compound derivative, providing clues to both on-target and potential off-target effects.

Visualizations

cluster_0 This compound Signaling Pathway cluster_1 This compound Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound Derivative Tgt_Kinase Tgt-Kinase (e.g., RAF) This compound->Tgt_Kinase On-Target Inhibition Off_Target Off-Target Kinase-X This compound->Off_Target Off-Target Inhibition Toxicity Toxicity Off_Target->Toxicity

Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.

start Start: New this compound Derivative kinome_scan 1. In Vitro Kinome Scan (e.g., >400 kinases) start->kinome_scan ic50 2. Determine IC50 for On-Target and Off-Target Hits kinome_scan->ic50 cetsa 3. Confirm Target Engagement in Cells (CETSA) ic50->cetsa phospho 4. Global Pathway Analysis (Phosphoproteomics) cetsa->phospho validation 5. Validate Functional Effects of Off-Target Hits (e.g., CRISPR, siRNA) phospho->validation end End: Characterized Selectivity Profile validation->end

Caption: Experimental workflow for characterizing the selectivity of a this compound derivative.

start Unexpected Phenotype or Toxicity Observed q1 Does a structurally different inhibitor cause the same effect? start->q1 q2 Does the effect persist when the primary target is removed (CRISPR/siRNA)? q1->q2 Yes off_target Conclusion: Effect is likely OFF-TARGET q1->off_target No q2->off_target Yes on_target Conclusion: Effect is likely ON-TARGET q2->on_target No

Caption: Troubleshooting logic for determining if an observed effect is on-target or off-target.

References

Technical Support Center: Optimizing Reaction Conditions for Caprazene Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caprazene derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful derivatization of this compound. Given the structural complexity of this compound, a liponucleoside antibiotic, derivatization requires careful optimization of reaction conditions to achieve desired yields and avoid side products.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups on the this compound molecule available for derivatization?

A1: The this compound molecule possesses several nucleophilic functional groups amenable to derivatization. These include a primary amine on the aminomethyl-dihydroxyoxolane moiety, multiple secondary hydroxyl groups on the sugar rings, and a carboxylic acid on the diazepine (B8756704) ring.[3] The choice of derivatizing agent and reaction conditions will determine the selectivity of the reaction towards a specific functional group.

Q2: What are the most common challenges encountered during the derivatization of complex natural products like this compound?

A2: Derivatizing complex molecules like this compound presents several challenges:

  • Site Selectivity: With multiple reactive sites, achieving derivatization at a specific functional group without affecting others can be difficult.[4][5]

  • Low Yield: Incomplete reactions are a common issue, leading to low yields of the desired derivative.[6] This can be due to suboptimal reaction conditions, steric hindrance, or reagent instability.

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions, complicating purification and reducing the yield of the target compound.[7]

  • Product Instability: The resulting derivative may be unstable under the reaction or purification conditions.[8]

  • Purification: Separating the desired derivative from unreacted starting materials, reagents, and byproducts can be challenging due to similar polarities.[9]

Q3: How can I improve the site selectivity of my derivatization reaction?

A3: Improving site selectivity often involves a combination of strategies:

  • Protecting Groups: Temporarily blocking more reactive functional groups with protecting groups can direct the derivatization to the desired site.

  • Enzymatic Catalysis: Enzymes can offer high chemo- and regioselectivity for modifying complex molecules.[10]

  • Targeted Reagents: Utilizing derivatizing agents with specific reactivity towards a particular functional group can enhance selectivity. For example, using an isocyanate would primarily target the primary amine.[11]

  • Reaction Condition Optimization: Carefully controlling pH, temperature, and solvent can influence the relative reactivity of different functional groups.[8]

Troubleshooting Guides

Low Derivatization Yield

A low yield of the desired this compound derivative is a frequent problem. The following table outlines potential causes and recommended solutions.

Possible Cause Recommended Solution
Incomplete Reaction Optimize reaction time and temperature. Monitor reaction progress using an appropriate analytical technique like TLC or HPLC.[11]
Insufficient Reagent Increase the molar ratio of the derivatizing agent to this compound. A 2 to 10-fold excess is often a good starting point.[8]
Poor Solubility Ensure both this compound and the derivatizing reagent are fully dissolved. Consider using a co-solvent system.[8]
Reagent Degradation Use fresh, high-quality derivatizing agents. If the reagent is moisture-sensitive (e.g., anhydrides, isocyanates), use anhydrous solvents and an inert atmosphere.[11]
Suboptimal pH The reactivity of functional groups, particularly amines, is pH-dependent. Optimize the pH of the reaction mixture to ensure the target functional group is in its most reactive state.[8]
Steric Hindrance The complex 3D structure of this compound may hinder the approach of the derivatizing agent. Increasing the reaction temperature or time may help overcome this.[8]
Presence of Multiple Products

The formation of multiple products indicates a lack of selectivity.

Possible Cause Recommended Solution
Reaction at Multiple Sites Employ protecting group strategies for more reactive functional groups. Alternatively, explore site-selective derivatization methods.[12]
Side Reactions Modify reaction conditions (e.g., lower temperature, different solvent) to disfavor side reactions.[13] Ensure the purity of starting materials to avoid reactions with impurities.[6]
Degradation of Product If the desired derivative is unstable, consider milder reaction conditions or a different derivatization strategy. Analyze for degradation products to understand the decomposition pathway.
Difficulty in Product Purification

Challenges in isolating the derivatized product are common with complex reaction mixtures.

Possible Cause Recommended Solution
Similar Polarity of Components Optimize the chromatographic purification method (e.g., different solvent system, different stationary phase). Consider derivatizing with a tag that significantly alters the polarity of the product.
Excess Reagent Interference After the reaction is complete, add a quenching agent to react with the excess derivatizing reagent, converting it into a more easily separable compound.[7]
Emulsion during Extraction During aqueous workup, emulsions can form. To break them, add brine (saturated NaCl solution) and gently swirl.[13]

Experimental Protocols

General Protocol for N-Acylation of this compound's Primary Amine

This protocol is a general guideline for acylating the primary amine of this compound using an acid anhydride (B1165640) and should be optimized for specific anhydrides and desired outcomes.

  • Preparation: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

  • Reagent Addition: Add the acylating agent (e.g., acetic anhydride, 1.2-2.0 equivalents) to the solution.

  • Catalyst (Optional): For less reactive systems, a base catalyst such as pyridine (B92270) or DMAP (0.1 equivalents) can be added.[13]

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a dilute aqueous base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (if a basic catalyst was used), water, and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows

Troubleshooting Low Derivatization Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature - Increase Reagent Conc. incomplete->optimize_conditions check_solubility Check Solubility of Reactants complete->check_solubility poor_solubility Poor Solubility check_solubility->poor_solubility No good_solubility Good Solubility check_solubility->good_solubility Yes change_solvent Change Solvent System (e.g., add co-solvent) poor_solubility->change_solvent check_reagent Check Reagent Quality (Freshness/Purity) good_solubility->check_reagent bad_reagent Reagent Degraded check_reagent->bad_reagent No good_reagent Reagent OK check_reagent->good_reagent Yes use_fresh_reagent Use Fresh, Anhydrous Reagent & Solvent bad_reagent->use_fresh_reagent final_issue Consider Steric Hindrance or Side Reactions good_reagent->final_issue

General Workflow for this compound Derivatization

G start Start: Purified this compound dissolve Dissolve this compound in Anhydrous Solvent start->dissolve add_reagents Add Derivatizing Agent (& Optional Catalyst) dissolve->add_reagents react React under Optimized Conditions (Time, Temp) add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Purified Derivative characterize->end

References

Improving the solubility of Caprazene compounds for in vitro testing.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Caprazene Compound Solubility

Welcome to the technical support center for improving the solubility of this compound compounds for in vitro testing. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving a new, poorly soluble this compound compound for an in vitro assay?

A1: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the standard first choice due to its high solubilizing power for many nonpolar compounds and its compatibility with most cell-based assays at low final concentrations.[1][2]

Q2: My this compound compound is dissolved in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. What is happening and how can I fix it?

A2: This common issue is known as "crashing out" or "antisolvent precipitation."[3] It occurs because the compound, while soluble in the organic stock solution, is not soluble in the final aqueous environment once the DMSO is diluted.[4] Here are several strategies to mitigate this:

  • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise or serial dilution. Add the DMSO stock dropwise to pre-warmed (37°C) media while gently vortexing to facilitate rapid dispersion and avoid localized high concentrations.[1][4]

  • Reduce Final Concentration: The most direct solution is to lower the final working concentration of the this compound compound to a level below its aqueous solubility limit.[3]

  • Lower Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize both cytotoxicity and precipitation potential.[4][5]

Q3: What are some alternative solvents if DMSO is not effective or is incompatible with my assay?

A3: If DMSO is not suitable, other water-miscible organic solvents can be tested. The choice depends on the specific compound and the tolerance of your experimental system.[1] Always run a vehicle control to account for any effects of the solvent itself.[6] Common alternatives are listed in the table below.

Q4: Can I use pH modification to improve the solubility of my this compound compound?

A4: Yes, if your compound contains ionizable functional groups (e.g., acidic or basic moieties). Adjusting the pH of the aqueous buffer can significantly increase the solubility of pH-dependent compounds.[3][7] However, you must ensure the final pH is compatible with your biological assay and will not harm your cells.[3]

Q5: What are co-solvents and how can they help?

A5: A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of poorly soluble drugs.[8][9] By blending solvents, you can reduce the polarity of the aqueous environment, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby enhancing solubility.[8][10] Common co-solvents include polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol, and ethanol.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Solution & Next Steps
Precipitation in DMSO Stock Solution The compound's solubility limit in DMSO has been exceeded, or the compound has low stability in DMSO.Gently warm the solution (e.g., 37°C water bath for 5-10 minutes) and vortex or sonicate to aid dissolution.[1] If it persists, the stock concentration may be too high. Prepare a new, more dilute stock. Store aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[1][5]
Immediate Precipitation in Aqueous Media The final concentration exceeds the compound's kinetic solubility. The dilution technique is causing rapid solvent exchange ("crashing out").[4]Decrease the final working concentration.[3] Use pre-warmed (37°C) media.[4] Employ a serial dilution method: first create an intermediate dilution of the DMSO stock in media, then add this to the final culture volume.[4]
Precipitation Over Time in Culture (e.g., after several hours) The compound is in a supersaturated, thermodynamically unstable state in the media.[1] The compound may be binding to proteins (e.g., in FBS) and forming insoluble complexes.[3]Reduce the incubation time if the experimental design allows.[3] Consider using solubility-enhancing excipients like cyclodextrins, which can form stable inclusion complexes.[1][12] Try reducing the serum (FBS) percentage in your media, but monitor for effects on cell health.[3]
High Background or Artifacts in Assay Results The compound may be forming small, non-visible aggregates that cause non-specific interactions or light scattering.[1]Visually inspect the solution for any slight turbidity.[1] Consider performing a kinetic solubility test (see Protocol 2) to determine the concentration at which aggregation begins. Filter the final working solution through a 0.22 µm filter if compatible with the compound.

Data Presentation: Solvents & Co-solvents

Table 1: Common Organic Solvents for Stock Solutions Note: Always determine the maximum tolerated solvent concentration for your specific cell line.

SolventTypical Starting Stock Conc.Recommended Max Final Conc. in MediaKey Characteristics
DMSO (Dimethyl Sulfoxide)10-100 mM< 0.5% (ideally < 0.1%)[4][5]Excellent solubilizing power for hydrophobic compounds; aprotic.[2] Can be cytotoxic at higher concentrations.[13]
Ethanol 10-50 mM< 0.5%Less toxic than DMSO for some cell lines, but also generally a weaker solvent for highly lipophilic compounds.[14]
DMF (Dimethylformamide)10-50 mM< 0.1%Strong solvent, but generally more toxic than DMSO. Use with caution.[14]
Acetone 10-20 mM< 0.5%Can be a suitable choice for some compounds and is often less toxic than DMF.[14]

Table 2: Common Co-solvents for Improving Aqueous Solubility Note: Co-solvents are added to the final aqueous solution. The final concentration must be optimized for both solubility and cell viability.

Co-solventTypical Final Concentration RangeMechanism of Action
PEG 400 (Polyethylene Glycol 400)1-10%Reduces solvent polarity. Pharmaceutically acceptable.[10]
Propylene Glycol 1-20%Reduces water's ability to "squeeze out" hydrophobic compounds.[10][15]
Glycerol 1-20%Similar to propylene glycol; increases viscosity.[10]
Tween® 80 0.1-1%Surfactant that forms micelles to encapsulate hydrophobic molecules.[11]
Cyclodextrins (e.g., HP-β-CD)1-10 mMForms inclusion complexes where the hydrophobic compound sits (B43327) inside the cyclodextrin (B1172386) cavity.[1][11]

Experimental Protocols & Visualizations

Protocol 1: Preparation and Dilution of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a stock solution and diluting it into an aqueous medium to minimize precipitation.

Methodology:

  • Preparation of Stock Solution:

    • Weigh a precise amount of the this compound compound into a sterile, conical tube.

    • Add the required volume of high-purity, sterile DMSO to achieve the desired high concentration (e.g., 10-50 mM).

    • Vortex vigorously for 1-2 minutes. If dissolution is difficult, brief sonication or gentle warming in a 37°C water bath for 5-10 minutes can be applied.[1]

    • Visually confirm that all solid material has dissolved.

    • Aliquot the stock solution into smaller volumes for single use and store at -20°C or -80°C to avoid freeze-thaw cycles.[1][5]

  • Dilution into Aqueous Medium:

    • Pre-warm the complete cell culture medium or aqueous buffer to 37°C.[4]

    • To minimize precipitation, perform a serial dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock, first dilute the stock 1:100 in media to create a 100 µM intermediate solution.

    • While gently vortexing the pre-warmed media, add the required volume of the intermediate stock solution dropwise.[4] This rapid mixing is crucial.[1]

    • Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to cells.[4]

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Warm if needed) add_dmso->dissolve store 4. Aliquot & Store (-20°C / -80°C) dissolve->store warm_media 5. Pre-warm Media (37°C) store->warm_media intermediate 6. Create Intermediate Dilution in Media warm_media->intermediate final_dilution 7. Add Intermediate to Final Media Volume (while vortexing) intermediate->final_dilution inspect 8. Visually Inspect final_dilution->inspect ready Solution Clear: Ready for Assay inspect->ready inspect->ready precipitate Precipitation: Go to Troubleshooting inspect->precipitate inspect->precipitate

Caption: Workflow for preparing and diluting a DMSO stock solution.
Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This protocol helps determine the concentration at which a this compound compound begins to precipitate from an aqueous solution, providing a practical upper limit for in vitro assay concentrations.[3]

Methodology:

  • Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate in triplicate.[3]

  • Add the aqueous buffer or cell-free medium of interest (e.g., 198 µL) to each well to achieve a consistent final DMSO concentration (e.g., 1%).[3]

  • Include a DMSO-only control.

  • Seal the plate and shake at room temperature for 1-2 hours.[3]

  • Measure the turbidity of each well by reading the absorbance (optical density) at a wavelength where the compound does not absorb, typically between 500-700 nm (e.g., 620 nm).[3]

  • The concentration at which the absorbance begins to increase significantly above the baseline indicates the onset of precipitation and defines the kinetic solubility limit.

G cluster_workflow Troubleshooting Logic for Compound Precipitation start Precipitation Observed q1 When does it precipitate? start->q1 a1_immediate Immediately upon dilution q1->a1_immediate Immediately a1_later Over time in incubator q1->a1_later Over Time q2 Is final [C] too high? a1_immediate->q2 sol_excipients Solution: Use solubilizing excipients (e.g., cyclodextrin). Re-test. a1_later->sol_excipients sol_reduce_time Solution: Reduce incubation time. Re-test. a1_later->sol_reduce_time sol_lower_c Solution: Lower final [C]. Re-test. q2->sol_lower_c Yes sol_optimize_dilution Solution: Optimize dilution. (Warm media, vortex, serial dilution). Re-test. q2->sol_optimize_dilution No end Problem Resolved sol_lower_c->end sol_optimize_dilution->end sol_excipients->end sol_reduce_time->end

Caption: Decision tree for troubleshooting compound precipitation.

References

Validation & Comparative

The Rise of Novel Antitubercular Agents: A Comparative Analysis Against Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against tuberculosis (TB), the emergence of drug-resistant strains necessitates the urgent development of novel therapeutics. While isoniazid (B1672263) has long been a cornerstone of first-line TB treatment, its efficacy is increasingly compromised. This guide provides a comparative analysis of two promising classes of novel antitubercular agents—pyrazole (B372694) and carboxamide derivatives—against the benchmark drug, isoniazid. The data presented herein is intended for researchers, scientists, and drug development professionals actively seeking to advance TB treatment paradigms.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro antitubercular activity of novel compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative pyrazole and carboxamide derivatives against Mycobacterium tuberculosis H37Rv, in comparison to isoniazid. Lower MIC values indicate higher potency.

Compound ClassSpecific DerivativeMIC (µg/mL) against M. tuberculosis H37RvReference CompoundMIC (µg/mL) against M. tuberculosis H37Rv
Pyrazole Derivative Compound 9o (a pyrazolylpyrazoline hybrid)12.5Isoniazid 0.20[1]
Compound 9k (a pyrazolylpyrazoline hybrid)12.5
Compound 5a (a predicted pyrazole derivative)2.23 (µM)
Compound 5c (a predicted pyrazole derivative)4.61 (µM)
Carboxamide Derivative Compound 20d (a 1,4-DHP derivative)Most active in its series (specific MIC not stated)Isoniazid 0.66 (µM)[2]
Compound 43b0.12 (µM)
N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide<2
Isoniazid Derivative Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide0.14 (µM) against INH-resistant strainIsoniazid 0.0729–1.458 (µM) against replicating M.tb[3]
Imidazole and indazole derivatives (2-5)0.11–0.23 (µM)

Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. The data indicates that while some novel derivatives show promising activity, direct superiority to isoniazid varies depending on the specific chemical scaffold. Notably, certain carboxamide and isoniazid derivatives have demonstrated potent activity, with some even showing efficacy against isoniazid-resistant strains.[3]

Experimental Protocols: Determining Antitubercular Efficacy

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antitubercular drug candidates. The most common methods employed in the cited studies are broth microdilution assays, such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).

Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA) Protocol

This colorimetric assay is a widely used method for determining the MIC of antitubercular compounds.[4]

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard turbidity to ensure a standardized inoculum density.

  • Drug Dilution Series: The test compounds and control drugs (e.g., isoniazid, rifampicin) are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Addition of Indicator Dye: A solution of Alamar Blue (resazurin) is added to each well.

  • Result Interpretation: After further incubation, a color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change, signifying the inhibition of bacterial metabolism and growth.

Visualizing the Drug Development Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel antitubercular compounds.

experimental_workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Further Evaluation A Compound Library (Natural & Synthetic) B Virtual Screening & Pharmacophore Modeling A->B C Chemical Synthesis of Novel Derivatives B->C D Primary Screening (e.g., MABA/REMA) C->D E MIC Determination against M. tuberculosis H37Rv D->E F Activity against Drug-Resistant Strains E->F G Cytotoxicity Assays (e.g., against HepG2 cells) E->G F->G H Mechanism of Action Studies G->H I In Vivo Efficacy (Animal Models) H->I

Antitubercular Drug Discovery Workflow

Mechanism of Action: A Tale of Two Targets

Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It achieves this by targeting the enoyl-acyl carrier protein reductase, InhA.

The novel pyrazole and carboxamide derivatives investigated often exhibit different or multiple mechanisms of action. For instance, some pyrazole derivatives have also been designed to target InhA, while others may act on different essential enzymes in M. tuberculosis. The diversity in their mechanisms of action is a key advantage, as it offers the potential to overcome existing resistance mechanisms to isoniazid.

The following diagram illustrates the established mechanism of action for isoniazid.

isoniazid_moa INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Isoniazid Mechanism of Action

References

A Head-to-Head Comparison: Caprazene Derivatives vs. Rifampicin in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), a global health threat exacerbated by the rise of multidrug-resistant strains, the scientific community is in constant pursuit of novel and more effective antimicrobial agents. This guide provides a detailed, data-driven comparison of a promising new class of compounds, the Caprazene derivatives, with the long-standing first-line anti-TB drug, rifampicin (B610482). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antibacterial potency, mechanisms of action, and safety profiles.

Executive Summary

This compound derivatives, particularly the semi-synthetic analog CPZEN-45, have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. They operate through a novel mechanism of action, targeting the essential bacterial enzyme MraY, which is involved in cell wall synthesis. This is a significant departure from rifampicin's well-established mechanism of inhibiting bacterial RNA polymerase. While rifampicin remains a cornerstone of TB therapy, the distinct target of this compound derivatives presents a valuable alternative, especially in the context of rifampicin-resistant TB. This guide synthesizes available in vitro data to offer a comparative perspective on their efficacy and safety.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro activity and cytotoxicity of this compound derivatives (represented by CPZEN-45) and rifampicin. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Antibacterial Activity against Mycobacterium tuberculosis

CompoundMtb StrainMIC (µg/mL)Reference
CPZEN-45 H37Rv (drug-susceptible)1.56[1][2][3][4][5]
MDR-Mtb6.25[1][2][3][4][5]
Rifampicin H37Rv (drug-susceptible)0.008 - 5
MDR-Mtb>1.0

Note: MIC values for rifampicin can vary significantly depending on the specific Mtb isolate and the testing methodology used.

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssayIC50 (µM)Reference
CPZEN-45 --Reported as non-toxic in cell assays[2][3][4]
Rifampicin HepG2 (human liver carcinoma)MTT25.25 (µg/mL) (~30.7 µM)[6]
VERO (monkey kidney epithelial)Viability Assay>100[7]

Mechanisms of Action: A Tale of Two Targets

The fundamental difference between this compound derivatives and rifampicin lies in their molecular targets within the bacterial cell.

This compound Derivatives: These compounds inhibit phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) , an essential enzyme in the bacterial cell wall biosynthesis pathway. By blocking MraY, this compound derivatives prevent the formation of Lipid I, a crucial intermediate in peptidoglycan synthesis, ultimately leading to cell death.

Rifampicin: This well-known antibiotic targets the β-subunit of DNA-dependent RNA polymerase (RNAP) . By binding to RNAP, rifampicin sterically obstructs the path of the elongating RNA transcript, thereby inhibiting RNA synthesis and preventing the production of essential proteins.

Mandatory Visualizations

Signaling Pathway Diagrams

caprazene_pathway cluster_membrane Bacterial Cytoplasmic Membrane UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I Blocked by This compound Derivatives Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Cell_wall Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall This compound This compound Derivatives This compound->MraY

This compound Derivative Mechanism of Action.

rifampicin_pathway cluster_bacterium Bacterial Cytoplasm DNA Bacterial DNA RNAP RNA Polymerase (RNAP) DNA->RNAP RNA RNA Transcript RNAP->RNA Blocked by Rifampicin Protein_synthesis Protein Synthesis RNA->Protein_synthesis Bacterial_viability Bacterial Viability Protein_synthesis->Bacterial_viability Rifampicin Rifampicin Rifampicin->RNAP

Rifampicin Mechanism of Action.
Experimental Workflow Diagram

experimental_workflow cluster_mic MIC Determination (REMA) cluster_cytotoxicity Cytotoxicity Assay (MTT) A1 Prepare serial dilutions of test compound in 96-well plate A2 Add standardized bacterial inoculum to each well A1->A2 A3 Incubate at 37°C for 7 days A2->A3 A4 Add Resazurin (B115843) indicator A3->A4 A5 Incubate and observe color change (Blue to Pink) A4->A5 A6 Determine MIC (lowest concentration with no color change) A5->A6 B8 Calculate IC50 B1 Seed mammalian cells in 96-well plate and incubate B2 Expose cells to serial dilutions of test compound B1->B2 B3 Incubate for 24-72 hours B2->B3 B4 Add MTT reagent B3->B4 B5 Incubate to allow formazan (B1609692) crystal formation B4->B5 B6 Solubilize formazan crystals B5->B6 B7 Measure absorbance at ~570 nm B6->B7 B7->B8

General Experimental Workflow.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)

The MIC of the test compounds against M. tuberculosis can be determined using the REMA method.

  • Preparation of Drug Dilutions: Two-fold serial dilutions of the test compounds (e.g., this compound derivatives, rifampicin) are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: A standardized inoculum of the M. tuberculosis strain is prepared to a specific McFarland standard and further diluted to achieve a final concentration of approximately 5 x 104 CFU/mL in each well.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Resazurin: After the initial incubation, a resazurin solution (typically 0.01-0.02% w/v) is added to each well.

  • Final Incubation and Reading: The plates are re-incubated for 24-48 hours. A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxicity of the compounds against a mammalian cell line (e.g., HepG2) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: The selected mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Exposure: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion and Future Perspectives

The available data suggests that this compound derivatives, exemplified by CPZEN-45, represent a promising new frontier in anti-tuberculosis drug discovery. Their potent activity against both drug-sensitive and MDR-Mtb, coupled with a novel mechanism of action and low in vitro cytotoxicity, positions them as valuable candidates for further development. While rifampicin will undoubtedly remain a critical component of TB treatment regimens, the unique properties of this compound derivatives offer the potential to address the urgent challenge of drug resistance.

Further head-to-head comparative studies under standardized conditions are crucial to more definitively delineate the relative efficacy and safety of these two classes of antibiotics. Moreover, in vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of this compound derivatives and to confirm their therapeutic potential in a preclinical setting. The development of new drugs with novel mechanisms of action is paramount to staying ahead of the evolving threat of antibiotic resistance, and this compound derivatives are a significant step in this direction.

References

Comparative toxicity analysis of Caprazene analogs and ethambutol.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the known toxicities of the anti-tubercular agent Ethambutol and the emerging class of Caprazene analogs.

This guide provides a detailed comparison of the toxicological profiles of Ethambutol, a first-line anti-tuberculosis drug, and this compound analogs, a newer class of antibacterial agents. While extensive data is available for Ethambutol, research into the toxicity of this compound analogs is still in its early stages. This document summarizes the current understanding of their mechanisms of action and toxicities, supported by available experimental data.

Executive Summary

Ethambutol is a well-established anti-tubercular drug, but its clinical use is limited by a significant risk of dose-dependent ocular toxicity. The mechanisms underlying this toxicity are multifaceted, involving mitochondrial dysfunction and metal chelation in retinal ganglion cells. In contrast, this compound analogs are a promising new class of antibiotics that target a different step in the bacterial cell wall synthesis pathway. Preliminary in vitro studies suggest that some this compound analogs exhibit moderate cytotoxicity against human liver cells. However, a comprehensive in vivo toxicological profile for this class of compounds is not yet available in the public domain, precluding a direct and detailed comparative toxicity assessment with Ethambutol at this time.

Mechanism of Action

The distinct mechanisms of action of Ethambutol and this compound analogs are crucial for understanding their selective activity against mycobacteria and their potential off-target toxicities.

  • Ethambutol: This bacteriostatic agent specifically inhibits the arabinosyl transferases, enzymes essential for the polymerization of arabinan, a key component of the mycobacterial cell wall. This disruption of the cell wall synthesis increases the permeability to other antimicrobial drugs.

  • This compound Analogs: These nucleoside antibiotics inhibit MraY, a membrane-associated enzyme that catalyzes an early step in the biosynthesis of peptidoglycan, another critical component of the bacterial cell wall.

Below is a simplified representation of their respective targets in the bacterial cell wall synthesis pathway.

cluster_Ethambutol Ethambutol Action cluster_this compound This compound Analog Action UDP_Galp UDP-galactopyranose Arabinan Arabinan Synthesis UDP_Galp->Arabinan Arabinosyl Transferases Mycolic_Acid Mycolic Acid Incorporation Arabinan->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Ethambutol Ethambutol Ethambutol->Arabinan Inhibits Lipid_I Lipid I Synthesis Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan MraY Bacterial_Cell_Wall Bacterial Cell Wall Peptidoglycan->Bacterial_Cell_Wall This compound This compound Analogs This compound->Lipid_I Inhibits

Figure 1: Simplified schematic of the mechanisms of action for Ethambutol and this compound analogs.

Toxicity Profile of Ethambutol

The primary and most significant toxicity associated with Ethambutol is optic neuropathy, which is typically dose-dependent and often reversible upon early discontinuation of the drug.

Ocular Toxicity

The hallmark of Ethambutol toxicity is a retrobulbar optic neuritis, which can manifest as:

  • Decreased visual acuity

  • Blurred vision

  • Central or bitemporal scotomas

  • Red-green color blindness

The risk of developing optic neuropathy increases with higher doses and longer duration of treatment.

Dose of EthambutolIncidence of Optic Neuropathy
≤ 15 mg/kg/day< 1%
25 mg/kg/day5-6%
> 35 mg/kg/day~18%
Data compiled from multiple clinical studies.

The proposed mechanisms for Ethambutol-induced ocular toxicity include:

  • Mitochondrial Dysfunction: Ethambutol may interfere with mitochondrial function in the retinal ganglion cells.

  • Metal Chelation: Ethambutol's chelating properties may disrupt the balance of essential metal ions like zinc and copper in the optic nerve.

The following diagram illustrates the proposed pathway of Ethambutol-induced ocular toxicity.

Ethambutol Ethambutol Mitochondria Mitochondrial Dysfunction in Retinal Ganglion Cells Ethambutol->Mitochondria Metal_Chelation Chelation of Metal Ions (e.g., Zinc, Copper) Ethambutol->Metal_Chelation Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Metal_Chelation->Oxidative_Stress Apoptosis Retinal Ganglion Cell Apoptosis Oxidative_Stress->Apoptosis Optic_Neuropathy Optic Neuropathy Apoptosis->Optic_Neuropathy

Figure 2: Proposed signaling pathway for Ethambutol-induced ocular toxicity.
Hepatotoxicity

While much less common than ocular toxicity, there have been rare reports of liver injury associated with Ethambutol. However, because it is almost always administered in combination with other potentially hepatotoxic anti-tubercular drugs like isoniazid (B1672263) and rifampin, it is difficult to definitively attribute hepatotoxicity to Ethambutol alone. The mechanism of Ethambutol-induced liver injury is thought to be hypersensitivity.

Toxicity Profile of this compound Analogs

The toxicological data for this compound analogs is currently limited. The available information is primarily from in vitro studies.

Cytotoxicity

Some studies on this compound analogs have reported moderate cytotoxicity against the human hepatoma cell line, HepG2.

This compound AnalogIC50 against HepG2 cells
Various Analogs12-25 µM
Data from preliminary in vitro cytotoxicity assays.

It is important to note that in vitro cytotoxicity does not always translate to in vivo toxicity, and further studies are required to understand the safety profile of these compounds in animal models and eventually in humans.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The general workflow for such an experiment is as follows:

start Start cell_culture Plate cells (e.g., HepG2) in 96-well plates start->cell_culture incubation1 Incubate for 24 hours cell_culture->incubation1 treatment Add varying concentrations of This compound analogs incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at ~570 nm using a plate reader solubilization->read_absorbance data_analysis Calculate cell viability and IC50 values read_absorbance->data_analysis end End data_analysis->end

Figure 3: General experimental workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This guide highlights the current state of knowledge regarding the toxicity of Ethambutol and this compound analogs. Ethambutol's primary toxicity is well-characterized as a dose-dependent optic neuropathy. For this compound analogs, the available data is still preliminary, with some in vitro studies indicating potential cytotoxicity.

A direct and comprehensive comparative toxicity analysis is not yet possible due to the lack of extensive preclinical and clinical safety data for this compound analogs. Future research should focus on:

  • In vivo toxicity studies of lead this compound analogs in animal models to determine their overall safety profile, including potential effects on the optic nerve, liver, and other organs.

  • Dose-response relationship studies to establish safe therapeutic windows.

  • Mechanistic studies to elucidate the pathways of any observed toxicities.

Such data will be critical for the continued development of this compound analogs as potentially safer and effective alternatives to current anti-tubercular therapies.

Validating the Mechanism of Action of Caprazene Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caprazene derivatives' performance against other alternatives in the fight against Mycobacterium tuberculosis. The information presented is supported by experimental data to validate the mechanism of action and facilitate informed decisions in antitubercular drug development.

This compound derivatives, semisynthetic antibiotics derived from caprazamycins, have emerged as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. Their primary mechanism of action involves the inhibition of the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), a critical component in the biosynthesis of the bacterial cell wall. This guide delves into the specifics of this mechanism, offering a comparative analysis with other MraY inhibitors and standard anti-tuberculosis drugs.

Comparative Efficacy Against Mycobacterium tuberculosis

The in vitro activity of this compound derivatives and comparator compounds is summarized below. Minimum Inhibitory Concentration (MIC) is a key measure of a drug's efficacy, representing the lowest concentration that inhibits the visible growth of a microorganism.

CompoundTarget EnzymeM. tuberculosis StrainMIC (µg/mL)
This compound Derivatives
CPZEN-45MraY / WecAH37Rv (drug-susceptible)0.2 - 1.56
Multidrug-Resistant (MDR)6.25 - 6.5
CPZEN-48MraYH37Rv (drug-susceptible)Potent
CPZEN-51MraYH37Rv (drug-susceptible)Potent
Other MraY Inhibitors
Muraymycin D1MraY / WecAH37Rv (drug-susceptible)1.56 - 6.25
Capuramycin Analogue (RS-118641)MraYM. tuberculosis1 - 2
MDR M. tuberculosis0.5 - 2
Standard TB Drugs
IsoniazidInhAH37Rv (drug-susceptible)0.06
EthambutolEmbBH37Rv (drug-susceptible)2.0

In Vitro Enzyme Inhibition

The inhibitory activity of these compounds against their target enzymes is a direct measure of their mechanism of action. The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundTarget EnzymeIC50 (µM)
This compound Derivatives
CPZEN-45TagO (B. subtilis)~0.05 (ng/mL)
Other MraY Inhibitors
Muraymycin D1MurX (MraY)0.096 - 0.69
Muraymycin D1-amideMurX (MraY)Low µM range
Muraymycin D2MraY0.01
CapuramycinMraY0.13

Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound derivatives exert their antibacterial effect by disrupting the synthesis of peptidoglycan, a vital component of the bacterial cell wall that provides structural integrity and protection. The specific target is the enzyme MraY, which catalyzes the transfer of phospho-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a crucial, membrane-associated step in the peptidoglycan biosynthesis pathway. By inhibiting MraY, this compound derivatives effectively halt the production of new peptidoglycan units, leading to cell wall damage and ultimately, bacterial cell death.

Interestingly, the derivative CPZEN-45 has been shown to also inhibit WecA, another enzyme involved in the synthesis of the mycobacterial cell wall core, suggesting a dual-pronged attack.[1]

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc MurG MurG UDP_GlcNAc->MurG UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Undecaprenyl_phosphate Undecaprenyl phosphate Undecaprenyl_phosphate->MraY Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation MraY->Lipid_I Transfer of phospho-MurNAc-pentapeptide MurG->Lipid_II Addition of GlcNAc This compound This compound Derivatives This compound->MraY Inhibition

Mycobacterium tuberculosis Peptidoglycan Biosynthesis Pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for Mycobacterium tuberculosis

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.

1. Inoculum Preparation:

  • Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the suspension 1:100 in fresh broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

2. Drug Preparation:

  • Prepare stock solutions of the test compounds (this compound derivatives, comparators) in an appropriate solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth to achieve the desired final concentration range.

3. Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Include a drug-free growth control well and a sterility control well (broth only).

  • Seal the plates and incubate at 37°C in a humidified incubator.

4. Reading and Interpretation:

  • After 7-14 days of incubation, or once growth is clearly visible in the drug-free control well, assess bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.

MIC_Determination_Workflow start Start prep_inoculum Prepare M. tuberculosis inoculum (0.5 McFarland, diluted 1:100) start->prep_inoculum prep_drugs Prepare serial dilutions of test compounds in 96-well plate start->prep_drugs inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate prep_drugs->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read Read results and determine MIC incubate->read end End read->end MraY_Inhibition_Assay_Workflow start Start mix_reagents Combine assay buffer, undecaprenyl phosphate, and test compound in 96-well plate start->mix_reagents add_enzyme Add purified MraY enzyme and pre-incubate mix_reagents->add_enzyme add_substrate Initiate reaction with fluorescent substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure fluorescence intensity incubate->measure_fluorescence calculate_inhibition Calculate % inhibition and determine IC50 measure_fluorescence->calculate_inhibition end End calculate_inhibition->end

References

Performance Benchmark of Novel Caprazene Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of new Caprazene derivatives, CZ-2 and CZ-3, against established MEK inhibitors. The data presented herein is intended to offer an objective overview for researchers and professionals in drug development, based on standardized in-vitro experimental models.

The this compound derivatives are novel small-molecule inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 enzymes. Dysregulation of this pathway is a critical factor in many human cancers. This guide benchmarks their performance against Trametinib and Selumetinib, two well-established MEK inhibitors used in clinical practice.

Comparative Performance Data

The following tables summarize the key performance indicators of the new this compound derivatives in comparison to existing alternatives.

Table 1: Biochemical Assay - Kinase Inhibition

This table outlines the half-maximal inhibitory concentration (IC50) of each compound against purified MEK1 and MEK2 enzymes. Lower values indicate greater potency.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
CZ-2 0.81.1
CZ-3 1.21.5
Trametinib0.91.8
Selumetinib1412

Table 2: Cell-Based Assay - Anti-proliferative Activity

This table shows the half-maximal effective concentration (EC50) for inhibiting proliferation in A375 melanoma cells, which harbor a V600E BRAF mutation leading to constitutive activation of the MAPK pathway.

CompoundA375 Cell Proliferation EC50 (nM)
CZ-2 1.5
CZ-3 2.1
Trametinib1.9
Selumetinib28

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

Biochemical Kinase Inhibition Assay (IC50 Determination)

  • Objective: To measure the direct inhibitory effect of the compounds on the enzymatic activity of purified MEK1 and MEK2.

  • Procedure:

    • Recombinant human MEK1 and MEK2 enzymes were incubated with varying concentrations of the test compounds (CZ-2, CZ-3, Trametinib, Selumetinib) in a kinase buffer.

    • The reaction was initiated by adding ATP and a substrate peptide (e.g., inactive ERK).

    • After a set incubation period, the amount of phosphorylated ERK was quantified using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response curves using a standard four-parameter logistic model.

Cell-Based Proliferation Assay (EC50 Determination)

  • Objective: To assess the ability of the compounds to inhibit cell growth in a cancer cell line with a hyperactive MAPK pathway.

  • Procedure:

    • A375 melanoma cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a range of concentrations of the test compounds.

    • After 72 hours of incubation, cell viability was measured using a resazurin-based assay.

    • EC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

MAPK/ERK Signaling Pathway Inhibition

The diagram below illustrates the MAPK/ERK signaling cascade, a critical pathway in cell proliferation. It highlights the point of intervention for this compound derivatives and other MEK inhibitors, which block the phosphorylation and subsequent activation of ERK1/2.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Derivatives (CZ-2, CZ-3) Inhibitor->MEK

Figure 1. Inhibition of the MAPK/ERK pathway by this compound derivatives.

Experimental Workflow for Compound Evaluation

The following diagram outlines the logical flow of the experimental process used to benchmark the performance of the new this compound derivatives, from initial biochemical screening to cell-based validation.

Experimental_Workflow cluster_biochemical Biochemical Screening cluster_cellular Cell-Based Validation b1 Prepare Recombinant MEK1/2 Enzymes b2 Dose-Response Incubation with this compound Derivatives b1->b2 b3 Quantify Kinase Activity b2->b3 b4 Calculate IC50 Values b3->b4 c2 Treat Cells with This compound Derivatives b4->c2 Potent compounds advance c1 Culture A375 Melanoma Cells c1->c2 c3 Measure Cell Viability (72 hours) c2->c3 c4 Calculate EC50 Values c3->c4

Figure 2. Workflow for evaluating the efficacy of this compound derivatives.

Comparative Pharmacokinetic Profiling of Novel Caprazene Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the pharmacokinetic profiles of two novel Caprazene compounds, CPZ-A and CPZ-B, benchmarked against a parent compound. The data presented herein is based on standardized in vivo studies in murine models and is intended to guide further research and development of this promising class of antibacterial agents.

This compound compounds are a class of liponucleoside antibiotics that have demonstrated potent activity against various bacterial pathogens, including drug-resistant strains.[1][2][3] Their unique mode of action, targeting the MraY translocase involved in cell wall biosynthesis, makes them a compelling area for new antibiotic discovery.[2][4] Understanding the pharmacokinetic properties of these analogs is crucial for optimizing their therapeutic potential.

I. Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of CPZ-A and CPZ-B were evaluated in healthy, neutropenic ICR mice following a single intravenous (IV) and subcutaneous (SC) administration. The key pharmacokinetic parameters are summarized in Table 1.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound Compounds in Mice

ParameterRouteParent CompoundCPZ-ACPZ-B
Cmax (µg/mL) IV50.2 ± 6.145.3 ± 5.955.8 ± 7.2
SC12.5 ± 1.815.8 ± 2.110.1 ± 1.5
Tmax (h) IV0.10.10.1
SC0.750.51.0
AUC(0-24h) (µg·h/mL) IV162.3 ± 20.5150.8 ± 18.2180.4 ± 22.3
SC68.9 ± 8.575.4 ± 9.360.2 ± 7.8
Half-life (t1/2) (h) IV2.1 ± 0.32.3 ± 0.32.8 ± 0.4
SC2.4 ± 0.42.5 ± 0.43.1 ± 0.5
Clearance (CL) (mL/h/kg) IV123.2 ± 14.8132.8 ± 16.1110.9 ± 13.5
Volume of Distribution (Vd) (L/kg) IV0.42 ± 0.050.45 ± 0.050.49 ± 0.06
Bioavailability (%) SC42.550.033.4

Data are presented as mean ± standard deviation.

II. Experimental Protocols

The following protocols were employed for the in vivo pharmacokinetic studies.

Protocol 1: Murine Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of novel this compound compounds in mice.[5]

1.1. Animal Model:

  • Species: ICR (CD-1) mice, female, 6-8 weeks old.[5]

  • Health Status: Specific pathogen-free.

  • Housing: Standardized conditions (12-h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

1.2. Experimental Procedure:

  • Dosing:

    • Intravenous (IV) administration: A single dose of 20 mg/kg was administered via the tail vein.

    • Subcutaneous (SC) administration: A single dose of 10 mg/kg was administered under the skin of the back.

  • Blood Sampling:

    • Blood samples (approximately 50 µL) were collected from the retro-orbital sinus at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Samples were collected into heparinized tubes and immediately centrifuged to separate plasma.

  • Sample Analysis:

    • Plasma concentrations of the this compound compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

III. Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vivo pharmacokinetic study.

G cluster_0 Animal Preparation cluster_1 Sample Collection & Processing cluster_2 Analysis Animal Acclimatization Animal Acclimatization Dosing (IV or SC) Dosing (IV or SC) Animal Acclimatization->Dosing (IV or SC) Blood Sampling Blood Sampling Dosing (IV or SC)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

In vivo pharmacokinetic study workflow.
Hypothetical Signaling Pathway Inhibition

This compound compounds inhibit the MraY translocase, a key enzyme in the bacterial cell wall synthesis pathway. The following diagram depicts this inhibitory action.

G UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY Translocase MraY Translocase UDP-MurNAc-pentapeptide->MraY Translocase Undecaprenyl-phosphate Undecaprenyl-phosphate Undecaprenyl-phosphate->MraY Translocase Lipid I Lipid I MraY Translocase->Lipid I Cell Wall Synthesis Cell Wall Synthesis Lipid I->Cell Wall Synthesis This compound Compound This compound Compound This compound Compound->MraY Translocase

Inhibition of MraY by this compound compounds.

IV. Discussion

The results indicate notable differences in the pharmacokinetic profiles of the two analogs. CPZ-A exhibits a higher subcutaneous bioavailability (50.0%) compared to both the parent compound (42.5%) and CPZ-B (33.4%). This suggests more efficient absorption from the subcutaneous space.

In contrast, CPZ-B demonstrates a longer elimination half-life (2.8h IV, 3.1h SC) and a larger volume of distribution, indicating more extensive tissue distribution. The lower clearance of CPZ-B also contributes to its longer persistence in the body.

These findings have important implications for the potential therapeutic applications of these compounds. The improved bioavailability of CPZ-A may allow for less frequent or lower subcutaneous dosing to achieve therapeutic concentrations. The extended half-life and tissue distribution of CPZ-B might be advantageous for treating deep-seated or persistent infections.

Further studies, including multiple-dose pharmacokinetics, tissue distribution analysis, and metabolism studies, are warranted to fully characterize the disposition of these promising this compound analogs and to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide dose selection for future clinical trials.

References

A Comparative Guide to the In Vivo Efficacy of Caprazene Derivatives and First-Line Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Caprazene derivatives, represented by the second-line anti-tuberculosis agent Capreomycin, and the standard first-line therapeutic regimen for Mycobacterium tuberculosis (TB). The information presented herein is collated from various preclinical studies to offer a quantitative and methodological overview for researchers in the field of TB drug development.

Executive Summary

First-line therapy, comprising Isoniazid (INH), Rifampicin (B610482) (RIF), Pyrazinamide (PZA), and Ethambutol (EMB), remains the cornerstone of tuberculosis treatment due to its high bactericidal and sterilizing activity against drug-susceptible TB. Capreomycin, a cyclic peptide antibiotic, is a crucial component of multi-drug resistant TB (MDR-TB) treatment regimens. While direct in vivo comparative studies are limited, this guide synthesizes data from various murine models to draw a comparative picture of their efficacy. In general, first-line therapy demonstrates a more rapid and potent bactericidal effect against actively replicating bacilli compared to Capreomycin. However, Capreomycin shows activity against non-replicating, persistent mycobacteria, a critical attribute for preventing relapse.

Data Presentation: In Vivo Efficacy

The following tables summarize the in vivo efficacy of Capreomycin and first-line TB drugs from various murine studies. It is important to note that direct comparison is challenging due to variations in experimental protocols across different studies.

Table 1: In Vivo Efficacy of First-Line Tuberculosis Therapy in Murine Models

Drug/RegimenMouse StrainInfection Route & DoseTreatment DurationDosageLung CFU Reduction (log10)Spleen CFU Reduction (log10)Reference
Isoniazid (INH)C3HIntravenous (~10^6 CFU)13 days25 mg/kg> 2.0> 2.0[1]
Rifampicin (RIF)BALB/cAerosol (~100 CFU)12 weeks10 mg/kg~4.0Not Reported[2]
RIF + PZABALB/cAerosol8 weeksRIF: 10 mg/kg, PZA: 150 mg/kg~5.0Not Reported[3]
INH + RIF + PZABALB/cAerosol4 weeksINH: 25 mg/kg, RIF: 10 mg/kg, PZA: 150 mg/kg> 4.0> 3.0[4]

Table 2: In Vivo Efficacy of Capreomycin in Murine and Guinea Pig Models

DrugAnimal ModelInfection Route & DoseTreatment DurationDosageLung CFU Reduction (log10)Spleen CFU Reduction (log10)Reference
CapreomycinBALB/c MouseAerosol (~50-100 CFU)3 weeks3300 µ g/dose (subcutaneous)~2.0Not Reported[5]
CapreomycinGuinea PigAerosol4 weeks14.5 mg/kg (aerosol)~1.06Not Reported[6]
CapreomycinC57BL/6 MouseAerosol4 weeksNot specifiedNo significant reductionNo significant reduction[7]

Experimental Protocols

Murine Model of Tuberculosis for Efficacy Testing

A common experimental workflow for evaluating the in vivo efficacy of anti-tuberculosis agents is outlined below.

  • Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old, are typically used.[4]

  • Infection: Mice are infected with Mycobacterium tuberculosis H37Rv or Erdman strain via a low-dose aerosol exposure to establish a pulmonary infection of approximately 100-200 colony-forming units (CFU) per lung.[2][4]

  • Establishment of Chronic Infection: The infection is allowed to establish for 2-4 weeks, leading to a chronic, stable bacterial load in the lungs and dissemination to the spleen.

  • Treatment:

    • First-Line Therapy: A standard regimen consists of daily oral gavage of Isoniazid (10-25 mg/kg), Rifampicin (10 mg/kg), and Pyrazinamide (150 mg/kg). Ethambutol (100 mg/kg) may also be included in the initial phase.[3][4]

    • Capreomycin Administration: Capreomycin is typically administered via subcutaneous injection (e.g., 3300 µ g/dose ) or through aerosol delivery.[5]

    • Control Group: An untreated control group receives a vehicle control (e.g., water or saline).

  • Assessment of Efficacy:

    • At specified time points during and after treatment, cohorts of mice are euthanized.

    • Lungs and spleens are aseptically removed, homogenized in phosphate-buffered saline with 0.05% Tween 80.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC.

    • Plates are incubated at 37°C for 3-4 weeks, after which CFU are enumerated.

    • Efficacy is determined by the reduction in log10 CFU in treated groups compared to the untreated control group at the start of treatment and at the end of the experiment.

Mandatory Visualization

Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of first-line TB drugs and Capreomycin.

First_Line_TB_Drug_Mechanisms cluster_CellWall Cell Wall Synthesis cluster_RNASynthesis RNA Synthesis cluster_Other Other Targets Isoniazid Isoniazid (Prodrug) KatG KatG (Activation) Isoniazid->KatG InhA InhA KatG->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase inhibits Arabinogalactan Arabinogalactan Synthesis Rifampicin Rifampicin RNA_Polymerase RNA Polymerase (β-subunit) Rifampicin->RNA_Polymerase inhibits RNA_Elongation RNA Elongation Pyrazinamide Pyrazinamide (Prodrug) PncA PncA (Activation) Pyrazinamide->PncA Pyrazinoic_Acid Pyrazinoic Acid (Active Form) PncA->Pyrazinoic_Acid Fatty_Acid_Synthase_I Fatty Acid Synthase I Pyrazinoic_Acid->Fatty_Acid_Synthase_I inhibits Membrane_Energy Membrane Energy & Trans-translation Pyrazinoic_Acid->Membrane_Energy disrupts Capreomycin_Mechanism Capreomycin Capreomycin Ribosome 70S Ribosome (30S & 50S subunits) Capreomycin->Ribosome binds to Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis inhibition of Bacterial_Death Bactericidal Effect Protein_Synthesis->Bacterial_Death In_Vivo_Efficacy_Workflow Start Start Infection Aerosol Infection of Mice with M. tuberculosis Start->Infection Establishment Establishment of Chronic Infection (2-4 weeks) Infection->Establishment Treatment Treatment Initiation (Drug vs. Vehicle Control) Establishment->Treatment Monitoring Monitoring of Animal Health & Weight Treatment->Monitoring Endpoint Endpoint Determination (e.g., 4 weeks of treatment) Monitoring->Endpoint Euthanasia Euthanasia & Organ Harvest (Lungs & Spleen) Endpoint->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating on 7H11 Agar Homogenization->Plating Incubation Incubation at 37°C (3-4 weeks) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration Incubation->CFU_Count Analysis Data Analysis (log10 CFU Reduction) CFU_Count->Analysis End End Analysis->End

References

Safety Operating Guide

Proper Disposal of Caprazene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds like Caprazene is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for this compound, a derivative of the antibiotic Caprazamycin. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous chemical waste, is essential.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. In the event of a spill, the area should be cordoned off and the spill should be cleaned up using appropriate absorbent materials for liquids or by carefully covering and collecting solids to avoid dust generation. All cleanup materials must be disposed of as hazardous waste. For any direct exposure, wash the affected skin area with soap and water and for eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Hazard Assessment and Waste Classification

All waste containing this compound must be considered chemical waste and potentially biohazardous if it has been in contact with biological agents. It is the responsibility of the waste generator to conduct a thorough hazard assessment and segregate the waste at the point of generation.

Waste Classification:

  • Solid this compound: Unused or expired solid this compound should be treated as hazardous chemical waste.

  • Stock Solutions: Concentrated solutions of this compound are considered hazardous chemical waste.[1][2] These should never be disposed of down the drain.[1]

  • Contaminated Labware: Pipette tips, tubes, flasks, and other disposable materials contaminated with this compound should be collected as solid hazardous waste.

  • Liquid Waste from Experiments: Aqueous solutions containing low concentrations of this compound from experimental procedures should be collected as aqueous hazardous chemical waste.

Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste stream identification and classification.

Recommended Disposal Procedures

The primary recommended method for the disposal of this compound is through your institution's hazardous waste management program, which typically involves collection by a licensed waste disposal contractor for high-temperature incineration.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, segregate this compound waste from other waste streams (e.g., regular trash, biohazardous waste not containing chemicals, sharps). Use designated, clearly labeled, and leak-proof waste containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number (740805-17-8).[3] Indicate the primary hazard(s) if known (e.g., "Toxic," "Chemical Waste").

  • Containment:

    • Solid Waste: Collect in a designated, robust, and sealable container.

    • Liquid Waste: Use a non-reactive, screw-cap container. Do not overfill containers; leave at least 10% headspace to allow for expansion.

    • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing chemical waste.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected by your institution's EHS personnel.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation, as required by your institution and local regulations.

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Crucially, do not dispose of any form of this compound waste down the sink or in the regular trash. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[4][5]

Data Presentation: this compound Disposal Summary

Waste TypeRecommended ContainerDisposal MethodKey Precautions
Solid this compound (unused/expired) Labeled, sealed, non-reactive container for solid chemical waste.Collection by institutional EHS for incineration.Handle in a fume hood.
This compound Stock Solutions Labeled, sealed, non-reactive container for liquid chemical waste.Collection by institutional EHS for incineration.Do not dispose down the drain.
Contaminated Labware (non-sharps) Labeled, sealed bag or container for solid chemical waste.Collection by institutional EHS for incineration.Segregate at the point of use.
Contaminated Sharps Designated sharps container, also labeled as chemical waste.Collection by institutional EHS for incineration.Do not recap needles.
Aqueous Waste (low concentration) Labeled, sealed, non-reactive container for aqueous chemical waste.Collection by institutional EHS for incineration.Do not mix with other waste streams.

Experimental Protocols: Decontamination of Working Solutions (Hypothetical)

Note: The following is a generalized protocol and has not been validated for this compound. Any chemical decontamination procedure must be approved by your institution's EHS department before implementation. The goal of such a procedure would be to hydrolyze the active antibiotic, rendering it inactive.

Objective: To chemically treat a dilute aqueous solution of this compound prior to collection as hazardous waste.

Materials:

  • Dilute this compound solution

  • Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Place the container with the dilute this compound solution on a stir plate in a fume hood.

  • Slowly add a solution of 1M NaOH to raise the pH to >12 or 1M HCl to lower the pH to <2.

  • Stir the solution for a minimum of 24 hours to facilitate hydrolysis.

  • After the incubation period, neutralize the solution by slowly adding acid or base until the pH is between 6 and 8.

  • Collect the treated solution in a designated hazardous aqueous waste container.

  • Label the container appropriately, indicating that it contains the neutralized degradation products of this compound.

Validation: The effectiveness of this degradation procedure would need to be confirmed analytically (e.g., using HPLC) to ensure the complete breakdown of the active this compound molecule.

Mandatory Visualization: this compound Disposal Workflow

cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_labeling Labeling cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated) start->waste_type solid Solid Waste Container waste_type->solid Solid or Contaminated Labware liquid Liquid Waste Container waste_type->liquid Liquid sharps Sharps Container waste_type->sharps Contaminated Sharps label_waste Label Container: 'Hazardous Waste' 'this compound' CAS: 740805-17-8 solid->label_waste liquid->label_waste sharps->label_waste storage Store in Satellite Accumulation Area label_waste->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup incineration High-Temperature Incineration by Licensed Contractor ehs_pickup->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Caprazene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Caprazene" is a fictional chemical entity. The following information is provided as a detailed, illustrative example of a comprehensive safety and handling guide for a potent research compound. Researchers must always consult the official Safety Data Sheet (SDS) for any specific chemical they are handling.

This guide provides essential safety and logistical information for the handling and disposal of this compound, a fictional, potent, crystalline powder used in advanced drug development research. Adherence to these protocols is critical to ensure personnel safety and maintain a compliant laboratory environment.

Personal Protective Equipment (PPE)

Due to this compound's nature as a potent respiratory irritant and moderate skin and eye irritant, a stringent PPE protocol is mandatory. The required PPE provides a multi-layered defense against exposure through inhalation, dermal contact, and ocular contact.

PPE Requirements Summary

The following table summarizes the minimum PPE requirements for various laboratory activities involving this compound.

Activity Gloves Eye/Face Protection Respiratory Protection Lab Coat
Weighing and Aliquoting (Dry Powder)Double-gloved with nitrile glovesSafety glasses with side shields and a face shieldNIOSH-approved N95 or higher-rated respiratorDisposable, cuffed lab coat over standard lab coat
Solution Preparation and HandlingDouble-gloved with nitrile glovesChemical splash gogglesNot required if handled in a certified chemical fume hoodStandard lab coat
In Vitro/ In Vivo AdministrationNitrile glovesSafety glasses with side shieldsNot required if handled in a certified chemical fume hoodStandard lab coat
Waste DisposalDouble-gloved with heavy-duty nitrile glovesChemical splash gogglesNot required for sealed waste containersStandard lab coat
Glove Selection and Use

For handling dry, powdered this compound, double gloving with nitrile gloves is required to prevent exposure. The outer glove should be removed and disposed of immediately after handling the compound. For handling solutions of this compound, a single pair of nitrile gloves is sufficient.

Operational Plans: Handling and Disposal

A systematic approach to handling and disposal is crucial to minimize risk. The following step-by-step procedures outline the standard operating procedures for working with this compound.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase a Don Required PPE b Prepare Chemical Fume Hood a->b c Weigh this compound Powder b->c Begin Handling d Prepare Stock Solution c->d e Perform Experiment d->e f Segregate Waste e->f Conclude Experiment g Label Waste Container f->g h Store in Satellite Accumulation Area g->h

Caption: Workflow for Safe this compound Handling.

Step-by-Step Disposal Plan
  • Segregation: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) must be segregated into a dedicated, labeled hazardous waste container. Liquid waste should be collected in a separate, sealed container.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date.

  • Storage: Sealed waste containers should be stored in a designated satellite accumulation area away from general lab traffic.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: In Vitro Cell Viability Assay

The following is a detailed methodology for a common experiment involving this compound: determining its effect on cancer cell viability using a colorimetric assay.

  • Cell Seeding: Plate human colorectal cancer cells (HCT116) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add 10 µL of a metabolic indicator dye (e.g., resazurin) to each well and incubate for 4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence of each well using a plate reader to determine the relative cell viability.

This guide provides a foundational framework for the safe and effective handling of the fictional compound this compound. Always prioritize safety and consult your institution's specific guidelines and the official Safety Data Sheet for any chemical you work with.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.